Synthesis of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester: A Technical Guide
Synthesis of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathway for 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols and quantitative data to support researchers in the replication and optimization of this process.
Overview of the Synthesis Pathway
The primary and most direct route for the synthesis of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester involves the cyclocondensation of 4-chloro-o-phenylenediamine with a suitable C2 synthon that can provide the carboxylic acid methyl ester functionality. Based on established benzimidazole synthesis methodologies, two primary approaches are considered:
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Pathway A: Direct cyclocondensation with a dialkyl oxalate derivative, such as dimethyl oxalate.
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Pathway B: A two-step process involving the formation of the corresponding 2-carboxylic acid followed by esterification.
This guide will focus on the most direct and commonly referenced pathway involving the reaction of 4-chloro-o-phenylenediamine with a suitable methyl ester precursor.
Core Synthesis Reaction
The core of the synthesis is the reaction between 4-chloro-o-phenylenediamine and a reagent that provides the C2 and the methyl carboxylate functionalities. The most logical and efficient precursor for this transformation is a derivative of oxalic acid, such as dimethyl oxalate or methyl chlorooxoacetate.
Reaction Scheme:
Figure 1: General synthesis pathway for 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester is not extensively documented in publicly available literature, the following protocols are based on well-established procedures for the synthesis of analogous benzimidazole derivatives. These should serve as a strong starting point for the development of an optimized process.
Materials and Reagents
| Reagent/Material | CAS Number | Purity | Supplier (Example) |
| 4-Chloro-o-phenylenediamine | 95-83-0 | >97% | Sigma-Aldrich |
| Dimethyl oxalate | 553-90-2 | >98% | Alfa Aesar |
| Methyl chlorooxoacetate | 5781-53-3 | >97% | TCI Chemicals |
| Hydrochloric acid (conc.) | 7647-01-0 | 37% | Fisher Scientific |
| Methanol | 67-56-1 | Anhydrous | J.T. Baker |
| Ethanol | 64-17-5 | Reagent | VWR Chemicals |
| Sodium bicarbonate | 144-55-9 | >99% | EMD Millipore |
| Anhydrous Sodium Sulfate | 7757-82-6 | Granular | Acros Organics |
Synthesis Procedure (Proposed)
This proposed procedure utilizes the cyclocondensation reaction between 4-chloro-o-phenylenediamine and dimethyl oxalate.
Workflow Diagram:
Figure 2: Proposed experimental workflow for the synthesis.
Step-by-Step Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-o-phenylenediamine (1.0 eq) and dimethyl oxalate (1.1 eq) in methanol.
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Acid Catalyst Addition: To the stirred solution, add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
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Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
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Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
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Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester.
Quantitative Data (Expected)
| Parameter | Expected Value/Range |
| Yield | 60-85% |
| Appearance | White to off-white solid |
| Melting Point | 171-178 °C[1] |
| Molecular Formula | C₉H₇ClN₂O₂ |
| Molecular Weight | 210.62 g/mol [1] |
| Purity (HPLC) | >98% |
Spectroscopic Data (Predicted):
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¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~13.0 (br s, 1H, NH), 7.7-7.4 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃).
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¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~162 (C=O), 150 (C2), 143, 135 (Ar-C), 126 (Ar-C-Cl), 122, 118, 112 (Ar-CH), 53 (OCH₃).
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IR (KBr, cm⁻¹): ~3300-3100 (N-H stretch), ~1720 (C=O stretch), ~1620, 1500 (C=C stretch), ~750 (C-Cl stretch).
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Mass Spectrometry (ESI+): m/z 211.02 [M+H]⁺.
Safety and Handling
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4-Chloro-o-phenylenediamine: This is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a well-ventilated fume hood.
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Dimethyl oxalate and Methyl chlorooxoacetate: These are corrosive and toxic. Avoid inhalation and contact with skin and eyes.
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Hydrochloric Acid: This is a strong, corrosive acid. Handle with extreme care.
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Solvents: Methanol and ethanol are flammable. Keep away from ignition sources.
Conclusion
The synthesis of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester is a straightforward process based on the well-established Phillips condensation reaction. By following the proposed protocol and exercising appropriate safety precautions, researchers can reliably produce this valuable intermediate for further use in pharmaceutical and agrochemical research and development. It is recommended to perform small-scale trial reactions to optimize conditions such as reaction time, temperature, and purification methods for the best results.
